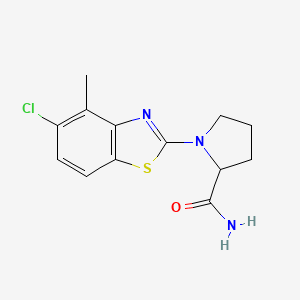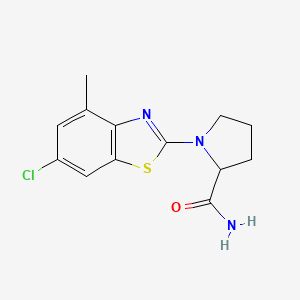![molecular formula C20H24N6O B6445016 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549021-22-7](/img/structure/B6445016.png)
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring, all connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through cyclization reactions involving diamines and dihalides.
Coupling with Benzonitrile: The final step involves coupling the synthesized intermediate with benzonitrile using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: N-oxides of the morpholine and piperazine rings.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies. The presence of multiple nitrogen-containing rings makes it a candidate for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzoic acid: Similar structure but with a benzoic acid group instead of a benzonitrile group.
Uniqueness
The presence of the benzonitrile group in 4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different functional groups.
特性
IUPAC Name |
4-[[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-22-20(23-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLJCIRUPFCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane](/img/structure/B6444950.png)
![1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444956.png)
![4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6444960.png)

![3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444982.png)

![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B6444998.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445010.png)
![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445018.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445026.png)
![3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6445029.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6445036.png)
![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile](/img/structure/B6445039.png)
![1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445046.png)
